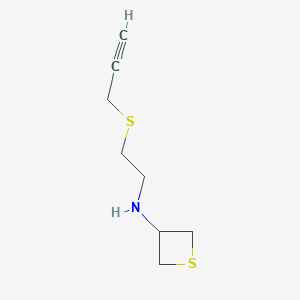
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a thietan-3-amine core with a prop-2-yn-1-ylthioethyl substituent, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of carbon disulfide and potassium hydroxide (KOH), which facilitate the formation of the desired heterocyclic nuclei .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thietan-3-amines.
Scientific Research Applications
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s thioether group can undergo oxidation to form reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and modulator of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine stands out due to its unique thioether substituent, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C8H13NS2 |
|---|---|
Molecular Weight |
187.3 g/mol |
IUPAC Name |
N-(2-prop-2-ynylsulfanylethyl)thietan-3-amine |
InChI |
InChI=1S/C8H13NS2/c1-2-4-10-5-3-9-8-6-11-7-8/h1,8-9H,3-7H2 |
InChI Key |
LOWFJPQONVMBOR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


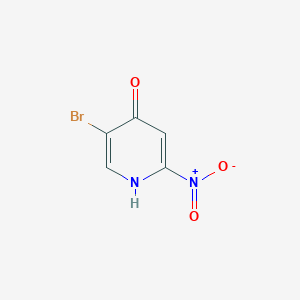
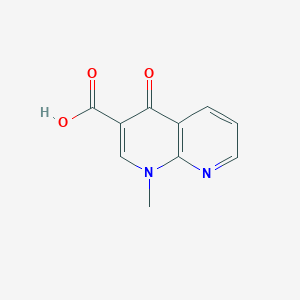

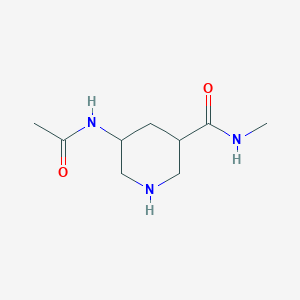
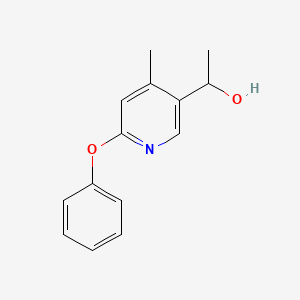
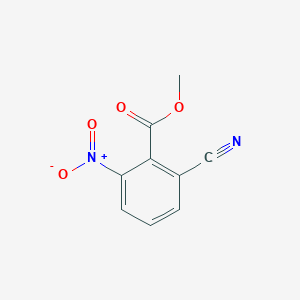
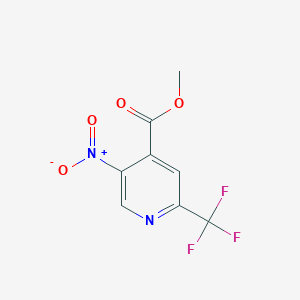
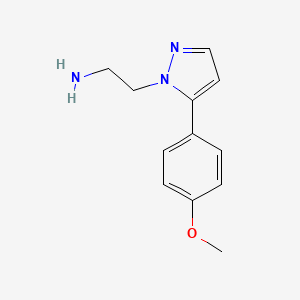
![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)
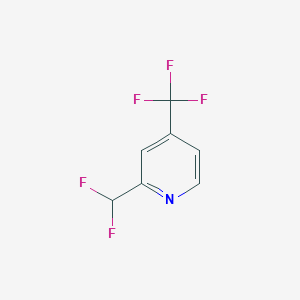
![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
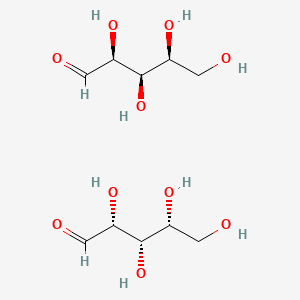
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B13015347.png)
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)
